Methyl chroman-5-carboxylate
Overview
Description
Methyl chroman-5-carboxylate: is an organic compound with the chemical formula C11H12O3 . It belongs to the class of chroman derivatives, which are known for their diverse biological and pharmacological activities. This compound is characterized by a chroman ring system with a carboxylate group at the 5-position and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Domino Michael/Hemiacetalization Reaction: One of the methods for synthesizing chroman derivatives involves a domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols.
Industrial Production Methods: While specific industrial production methods for methyl chroman-5-carboxylate are not detailed, the general approach involves scalable and economical processes that ensure high yield and purity. These methods often utilize catalytic reactions and optimized reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl chroman-5-carboxylate can undergo oxidation reactions, particularly at the methyl ester group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted chroman derivatives.
Scientific Research Applications
Methyl chroman-5-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl chroman-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, chroman derivatives are known to inhibit key kinase pathways, including MAPK, PI3K/Akt/mTOR, and CDKs . These interactions lead to the modulation of cellular processes such as apoptosis, cell proliferation, and oxidative stress response.
Comparison with Similar Compounds
Chroman-2-one: Shares the chroman ring system but differs in the position and type of functional groups.
Trolox: A water-soluble analog of α-tocopherol with antioxidant properties.
Chroman-4-one: Used in cosmetic preparations and exhibits anti-inflammatory and wound healing properties.
Uniqueness: Methyl chroman-5-carboxylate is unique due to its specific functional groups and their positions on the chroman ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
methyl 3,4-dihydro-2H-chromene-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-11(12)9-4-2-6-10-8(9)5-3-7-14-10/h2,4,6H,3,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDGXUAOSIJKJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCOC2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20737588 | |
Record name | Methyl 3,4-dihydro-2H-1-benzopyran-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20737588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202863-90-8 | |
Record name | Methyl 3,4-dihydro-2H-1-benzopyran-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20737588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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